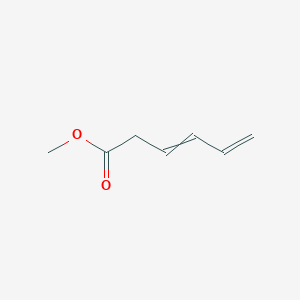

Methyl 3,5-hexadienoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

methyl hexa-3,5-dienoate |

InChI |

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-5H,1,6H2,2H3 |

InChI Key |

FFACAHMRMSJQDK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC=CC=C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3,5 Hexadienoate and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches encompass methods that aim to construct the target molecule or its immediate precursors in a limited number of steps. These can involve the formation of the carbon skeleton and the introduction of the ester functionality concurrently or in a sequential one-pot process.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis has become a cornerstone of modern organic synthesis, offering mild and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of unsaturated esters like methyl 3,5-hexadienoate, palladium-catalyzed reactions provide powerful tools for constructing the diene system.

While a direct palladium-catalyzed synthesis of this compound from allenes or enallenes is not extensively documented, the principles of palladium catalysis allow for the postulation of viable synthetic routes. Palladium catalysts are well-known to activate allenes and enallenes towards nucleophilic attack. A plausible approach involves the palladium-catalyzed carbonylation of a suitable allene or enallene precursor. For instance, a reaction involving a 1,2,5-hexatriene system in the presence of carbon monoxide, methanol, and a palladium catalyst could theoretically yield this compound. The regioselectivity of such a reaction would be a critical factor to control.

Another potential strategy is the Heck vinylation, a palladium-catalyzed reaction between an unsaturated halide and an alkene. A vinyl halide could be coupled with a suitable acceptor to form the 3,5-diene structure. A selective and mild procedure for the direct synthesis of related α,β-unsaturated methyl ketones has been demonstrated via the regiocontrolled Heck vinylation of 2-hydroxyethyl vinyl ether. nih.gov This highlights the potential of palladium-catalyzed vinylation reactions in constructing unsaturated systems.

| Reaction Type | Catalyst System | Reactants | Potential Product | Typical Conditions |

| Carbonylation | Pd(OAc)₂, Phosphine Ligand | Allene/Enallene, CO, Methanol | This compound | Elevated pressure and temperature |

| Heck Vinylation | Pd(OAc)₂, PPh₃ | Vinyl Halide, Alkene | 3,5-Diene system | Base, organic solvent, 50-100 °C |

Conventional Organic Synthesis Pathways

Conventional methods in organic synthesis remain fundamental for the preparation of a wide range of compounds. These pathways often rely on well-established reactions that are robust and scalable.

The most direct conventional route to this compound is the esterification of 3,5-hexadienoic acid. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed.

An alternative approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. For instance, sorboyl chloride, derived from the related sorbic acid, can react with an alcohol in the presence of a base like triethylamine to form the corresponding ester. tandfonline.com This method can sometimes lead to a mixture of conjugated and deconjugated isomers, and the reaction conditions can be tuned to favor the desired product. tandfonline.com

| Method | Reagents | Catalyst | Product | Key Features |

| Fischer Esterification | 3,5-Hexadienoic Acid, Methanol | H₂SO₄ or HCl | This compound | Equilibrium-driven, requires excess alcohol or water removal |

| Acyl Chloride Route | 3,5-Hexadienoyl Chloride, Methanol, Triethylamine | None | This compound | Milder conditions, potential for isomer formation |

Condensation reactions are crucial for forming carbon-carbon bonds. The Knoevenagel condensation, for example, involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. rsc.orgresearchgate.net This reaction is highly versatile for the synthesis of α,β-unsaturated compounds.

While not a direct synthesis of this compound, the Knoevenagel condensation can be employed to create structurally related derivatives. For instance, the reaction of an appropriate aldehyde with a compound containing an active methylene group flanked by an ester, such as methyl acetoacetate, could lead to a substituted hexadienoate system after subsequent dehydration. The choice of the aldehyde and the active methylene compound determines the substitution pattern of the final product. The reaction is typically catalyzed by a weak base like piperidine or an amine. rsc.org

| Reaction | Aldehyde/Ketone | Active Methylene Compound | Catalyst | Product Type |

| Knoevenagel Condensation | Phenylacetaldehyde derivative | Methyl Acetoacetate | Piperidine, Triethylamine | Substituted Methyl Hexadienoate |

Dehydration Syntheses of β-Hydroxy Esters for Related Compounds

The dehydration of β-hydroxy esters is a common and effective method for introducing a double bond into a molecule, typically in conjugation with the ester carbonyl group. This approach can be adapted to synthesize derivatives of this compound.

The synthesis would begin with the preparation of a suitable β-hydroxy ester precursor. This can be achieved through various methods, including the aldol reaction or the reduction of a β-keto ester. For example, a molecule like methyl 3-hydroxy-5-hexenoate could serve as a precursor. Subsequent dehydration of this β-hydroxy ester, typically under acidic or basic conditions with heating, would eliminate a molecule of water to form the conjugated 3,5-diene system. The stereochemistry of the resulting double bonds would depend on the reaction conditions and the structure of the starting material. A related compound, methyl (3E)-5-hydroxy-2-methyl-3-hexenoate, is a known derivative that could undergo dehydration to form a corresponding dienoate.

| Precursor | Reaction | Reagents/Conditions | Product |

| Methyl 3-hydroxy-5-hexenoate | Dehydration | Acid or Base, Heat | This compound |

| Methyl (3E)-5-hydroxy-2-methyl-3-hexenoate | Dehydration | Acid or Base, Heat | Methyl 2-methyl-3,5-hexadienoate |

Olefination Strategies

Olefination reactions represent a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon double bonds. Among these, the Wittig reaction and its variants are particularly prominent for the synthesis of unsaturated systems like dienols and dienoates, including this compound.

Wittig-Type Reactions for Dienol/Dienoate Formation

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to produce an alkene and a phosphine oxide. wikipedia.orgmasterorganicchemistry.com This methodology is widely employed for the synthesis of dienes and polyenes. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

For the synthesis of this compound, a common strategy involves the reaction of a suitable aldehyde with a phosphorus ylide containing the ester functionality. For instance, the reaction of acrolein (propenal) with a stabilized ylide such as (methoxycarbonylmethyl)triphenylphosphorane would be expected to yield this compound. The stabilized nature of the ylide, due to the electron-withdrawing ester group, generally leads to the formation of the (E)-isomer of the newly formed double bond. organic-chemistry.org

The general scheme for such a reaction is as follows:

Scheme 1: General Wittig Reaction for this compound Synthesis

In this reaction, the phosphorus ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which then collapses to form an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide. libretexts.org

Three primary routes can be envisioned for the synthesis of 1,3-dienes using Wittig-type reactions thieme-connect.de:

Reaction of an α,β-unsaturated aldehyde or ketone with a phosphorus ylide.

Reaction of a saturated aldehyde or ketone with a phosphorus ylide containing a double bond.

A tandem Wittig reaction involving a 1,2-dicarbonyl compound.

The choice of route depends on the availability of starting materials and the desired stereochemistry of the final product.

Organometallic Approaches

Organometallic chemistry offers unique methodologies for the synthesis and functionalization of conjugated diene systems. Iron complexes, in particular, have proven to be valuable reagents and intermediates for the construction of dienyl frameworks.

Iron-Mediated Methodologies for Dienyl Systems

The use of tricarbonyliron(0) complexes to protect and activate diene systems has been a cornerstone of organoiron chemistry in organic synthesis. nih.govresearchgate.net The Fe(CO)₃ group can act as a protecting group for the diene, shielding it from various reactions, and can also influence the stereochemistry of reactions at adjacent centers. nih.gov

(η⁴-Diene)tricarbonyliron complexes are typically prepared by reacting a 1,3-diene with an iron carbonyl source, such as pentacarbonyliron (Fe(CO)₅), nonacarbonyldiiron (Fe₂(CO)₉), or dodecacarbonyltriiron (Fe₃(CO)₁₂). researchgate.netnih.gov For this compound, the complexation would involve the coordination of the Fe(CO)₃ moiety to the diene system of the ester.

The reaction conditions for the formation of these complexes can vary, often requiring thermal or photochemical activation to promote the substitution of CO ligands on the iron center with the diene.

Table 1: Common Iron Carbonyl Precursors for Diene Complexation

| Iron Carbonyl Precursor | Formula | Properties |

| Pentacarbonyliron | Fe(CO)₅ | Volatile, toxic liquid |

| Nonacarbonyldiiron | Fe₂(CO)₉ | Orange, crystalline solid |

| Dodecacarbonyltriiron | Fe₃(CO)₁₂ | Dark green, crystalline solid |

The choice of precursor often depends on the desired reaction conditions and the reactivity of the diene.

A powerful application of organoiron chemistry is the generation of (η⁵-pentadienyl)iron(1+) cations from (η⁴-diene)iron complexes. These cations are highly electrophilic and react with a wide range of nucleophiles. nih.govmarquette.edu This methodology provides a route to functionalize the diene system with high regioselectivity.

The generation of the pentadienyl cation is typically achieved by hydride abstraction from a (diene)iron complex using an agent like triphenylcarbenium tetrafluoroborate (Ph₃C⁺BF₄⁻) or by the acid-catalyzed removal of a leaving group from a dienol complex. marquette.edu

Nucleophilic attack on the acyclic (pentadienyl)iron(1+) cation can occur at either the termini (C1/C5) or the internal positions (C2/C4) of the dienyl system. nih.gov For the synthesis of derivatives of this compound, a key step would be the reaction of a suitably substituted pentadienyl iron cation with a nucleophile that introduces the ester functionality or a precursor to it. The regioselectivity of the nucleophilic addition is influenced by both electronic and steric factors of the pentadienyl ligand and the incoming nucleophile. nih.gov

Table 2: Regioselectivity of Nucleophilic Addition to Pentadienyl Iron Cations

| Nucleophile Type | Predominant Site of Attack | Resulting Complex |

| "Soft" nucleophiles (e.g., malonates) | C1/C5 (termini) | (η⁴-Pentenediyl)iron complex |

| "Hard" nucleophiles (e.g., organolithiums) | C1/C5 (termini) | (η⁴-Pentenediyl)iron complex |

| Certain stabilized carbanions | C2/C4 (internal) | (η⁴-Pentenediyl)iron complex |

This table provides a general overview, and the actual regioselectivity can be influenced by specific reaction conditions and substrate structure.

Enantioselective and Stereoselective Synthesis of Hexadienoate Frameworks

The development of methods for the enantioselective and stereoselective synthesis of complex molecules is a major focus of modern organic chemistry. For hexadienoate frameworks, controlling the stereochemistry of the double bonds and any stereocenters within the molecule is crucial for applications in areas such as natural product synthesis.

While specific examples detailing the enantioselective synthesis of this compound are not extensively documented in the provided search results, general principles of asymmetric synthesis can be applied. For instance, chiral catalysts can be employed in Wittig-type reactions or in the organometallic approaches to induce enantioselectivity.

Recent advancements in catalysis have enabled the development of highly enantioselective and diastereoselective reactions for the construction of complex acyclic structures. nih.govresearchgate.net These methods often rely on the use of chiral ligands to control the stereochemical outcome of the reaction. For example, metalloradical catalysis has emerged as a powerful tool for controlling both enantioselectivity and diastereoselectivity in radical cascade cyclizations, which can be used to construct complex cyclic and bicyclic structures. nih.gov While not directly applied to the linear hexadienoate framework, these principles of using chiral catalysts to control stereochemistry are broadly applicable.

The synthesis of molecules with multiple stereocenters often requires careful planning and the use of stereoselective reactions. A reaction is stereoselective if it preferentially forms one stereoisomer over another. It is stereospecific if the stereochemistry of the product is dependent on the stereochemistry of the starting material. youtube.com

Future research in the synthesis of this compound and its derivatives will likely focus on the development of novel catalytic systems that allow for precise control over both the geometry of the double bonds and the configuration of any stereogenic centers.

Geometric Selectivity in Diene Formation (E/Z Isomer Control)

The geometric configuration of the double bonds in the 3,5-hexadienoate framework is critical as E and Z isomers can exhibit different physical properties and biological activities. studymind.co.ukkhanacademy.org Control over the E/Z geometry is a key challenge in the synthesis of these compounds. Various synthetic methods have been developed to provide high selectivity for a particular geometric isomer.

The Wittig reaction, a widely used method for alkene synthesis, has been applied in the synthesis of 3,5-hexadienoate derivatives. However, the selectivity can be variable. For instance, one reported synthesis of 2-isopropyl-5-methyl-3,5-hexadienyl acetate, a derivative of the target structure, using a Wittig reaction resulted in a mixture of (E)- and (Z)-isomers in a 9:1 ratio. google.com Achieving higher selectivity often requires alternative or modified approaches.

Palladium-catalyzed cross-coupling reactions, such as the Stille reaction, offer a powerful tool for the stereoselective formation of conjugated dienes. arkat-usa.org Research has shown that the reaction between (Z)-vinylstannanes and unsaturated acyl chlorides can lead to the formation of 4-oxo-2,5-dienes with complete retention of the vinylstannane geometry, yielding products with well-defined stereochemistry. arkat-usa.org

In other approaches, the condensation of phenylacetaldehyde derivatives with dimethyl-3-methylglutaconate has been shown to be a stereoselective process. Spectroscopic data from these reactions, specifically a coupling constant (J) of 16 Hz for the vinyl protons, indicated that the C5 double bond of the resulting 6-aryl-4-methoxycarbonyl-3-methyl-3,5-hexadienoic acids possesses an E configuration. tandfonline.com Similarly, a stereoselective synthesis of strobilurin, a compound containing a related diene ester moiety, was developed to specifically yield the 3(Z), 5(E) isomer, which is the biologically active configuration. google.com

Modern copper-catalyzed reactions have also demonstrated remarkable control over diene geometry. The reaction of acyl fluorides with 1,3-butadienyl silanes can be tuned to produce either (Z)- or (E)-β,γ-unsaturated ketones with high selectivity. The choice of the silyl substituent on the diene substrate was found to be crucial; phenyldimethylsilyl-substituted dienes favored the formation of Z-isomers, while triisopropylsilyl-substituted dienes yielded E-isomers. nih.gov

| Synthetic Method | Substrates | Product Type | Observed Selectivity | Reference |

|---|---|---|---|---|

| Wittig Reaction | Aldehyde and Phosphonium Ylide | (E/Z)-2-isopropyl-5-methyl-3,5-hexadienyl acetate | 9:1 (E:Z) | google.com |

| Condensation | Phenylacetaldehyde derivatives and Dimethyl-3-methylglutaconate | 6-aryl-4-methoxycarbonyl-3-methyl-3,5-hexadienoic acids | High selectivity for the (E)-isomer at C5 (J = 16 Hz) | tandfonline.com |

| Stille Coupling | (Z)-vinylstannanes and Unsaturated Acyl Chlorides | 4-oxo-2,5-dienes | Complete stereoselectivity (retention of geometry) | arkat-usa.org |

| Copper-Catalyzed Boryl-Acylation | Phenyldimethylsilyl-substituted 1,3-dienes | (Z)-β,γ-unsaturated ketones | High Z-selectivity (e.g., Z:E = 6:1) | nih.gov |

| Copper-Catalyzed Boryl-Acylation | Triisopropylsilyl-substituted 1,3-dienes | (E)-β,γ-unsaturated ketones | Excellent E-selectivity | nih.gov |

Control of Stereochemistry through Chiral Auxiliaries or Catalysis

For derivatives of this compound that contain chiral centers, controlling the absolute stereochemistry is essential. This is typically achieved by using chiral auxiliaries or asymmetric catalysis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed for potential reuse.

A common strategy for introducing stereocenters at the α-position (C2) of a carbonyl compound involves the stereoselective alkylation of enolates. Chiral auxiliaries such as Evans oxazolidinones and camphorsultams are frequently employed for this purpose. wikipedia.org The auxiliary is first attached to the parent carboxylic acid to form an amide. Deprotonation followed by reaction with an electrophile (e.g., an alkyl halide) proceeds with high diastereoselectivity, dictated by the steric influence of the auxiliary. wikipedia.org For example, N-acyl oxazinanones, derived from homochiral β-amino esters, have been shown to undergo highly stereoselective enolate alkylation reactions, in some cases providing higher selectivity than the corresponding Evans oxazolidinone. nih.gov

Asymmetric catalysis offers an alternative, more atom-economical approach where a small amount of a chiral catalyst creates a chiral environment for the reaction. Visible light-promoted photoredox catalysis has enabled the stereoselective synthesis of unnatural α-amino acid derivatives. nih.gov In one protocol, a C-radical adds to a chiral glyoxylate-derived N-sulfinyl imine, which acts as a chiral directing group, to afford products with excellent diastereoselectivity (>95:5 dr) at the α-position. nih.gov This method allows for the use of abundant carboxylic acids as radical precursors.

These established asymmetric methods are directly applicable to the synthesis of chiral derivatives of this compound. By applying these techniques, specific enantiomers or diastereomers of substituted hexadienoates can be prepared for various applications, including as intermediates in the total synthesis of complex natural products.

| Methodology | Chiral Controller | Reaction Type | Typical Selectivity (dr) | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinones | Enolate Alkylation / Aldol Reactions | High | wikipedia.org |

| Chiral Auxiliary | Camphorsultam | Michael Addition / Claisen Rearrangement | High | wikipedia.org |

| Chiral Auxiliary | (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one | Enolate Alkylation / Aldol Reactions | Excellent | nih.gov |

| Asymmetric Catalysis / Chiral Substrate | N-sulfinyl imine | Photoredox-mediated Radical Addition | >95:5 | nih.gov |

Based on a comprehensive search of available scientific literature, there is no specific information detailing the reactivity of this compound acting as a dienophile in Diels-Alder cycloaddition reactions as outlined in the requested article structure. The provided outline focuses exclusively on its role as a dienophile reacting with electron-rich dienes.

However, the available research consistently describes the role of this compound and its close derivatives (e.g., ethyl 4-methyl-3,5-hexadienoate) as the diene component in Diels-Alder reactions, where it reacts with electron-poor dienophiles.

Due to this fundamental discrepancy between the requested role of the compound and its documented reactivity in the scientific literature, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline. Fulfilling the request would require presenting information outside its established chemical behavior, which cannot be substantiated by the available search results.

Reactivity and Mechanistic Investigations of Methyl 3,5 Hexadienoate

Cycloaddition Reactions

Diels-Alder Cycloadditions

Role as a Dienophile: Reaction with Electron-Rich Dienes

Aqueous Medium Diels-Alder Chemistry

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, has been shown to be significantly influenced by the reaction medium. For derivatives of 3,5-hexadienoic acid, performing the cycloaddition in an aqueous medium leads to enhanced reaction rates compared to conventional hydrocarbon solvents. Research has shown that the sodium salt of (E)-3,5-hexadienoic acid readily participates in Diels-Alder reactions with various dienophiles at ambient temperature in water.

In these aqueous reactions, the carboxylate salt of the diene is used to enhance solubility. The resulting cycloadducts are then typically isolated as their corresponding methyl esters. This methodology highlights the utility of water as a solvent to promote cycloadditions, often attributed to the hydrophobic effect, which encourages the association of nonpolar reactants.

A notable example is the reaction of sodium (E)-3,5-hexadienoate with substituted benzoquinones. These reactions proceed efficiently, affording the Diels-Alder adducts in excellent yields. The significant rate acceleration observed in water stands in stark contrast to the sluggish reactions of the corresponding methyl ester in organic solvents like benzene.

| Dienophile | Reaction Time | Yield of Adduct (as methyl ester) |

|---|---|---|

| 2,6-Dimethylbenzoquinone | 48 h | 97% |

| 2,5-Dimethylbenzoquinone | 48 h | 94% |

Role as a Diene: Intermolecular and Intramolecular Processes

Methyl 3,5-hexadienoate serves as a competent 4π-electron component in both intermolecular and intramolecular [4+2] cycloaddition reactions.

Intermolecular Processes: In intermolecular reactions, the diene system of this compound reacts with an external dienophile. The reactivity of the diene can be tuned by the electronic nature of the dienophile. Electron-poor dienophiles generally react faster in normal-electron-demand Diels-Alder reactions. The reactions discussed in the aqueous medium section are prime examples of its participation in intermolecular cycloadditions.

Intramolecular Processes: The 3,5-hexadienoate framework can also be utilized in intramolecular Diels-Alder (IMDA) reactions, where the dienophile is tethered to the diene. This strategy is a powerful tool for the stereocontrolled synthesis of complex polycyclic systems. For instance, N-3,5-hexadienoyl derivatives have been shown to undergo intramolecular Diels-Alder reactions to efficiently construct cis-fused hexahydroisoquinolones. In these cases, the diene is attached via a linker to a dienophilic moiety, and upon heating or Lewis acid catalysis, the molecule undergoes cyclization to form bicyclic products. The stereochemical outcome of the IMDA reaction is often highly predictable, governed by the geometry of the transition state.

Photochemical Cycloadditions

Photochemical cycloadditions offer pathways to cyclic structures that are often complementary to thermal methods. For conjugated systems like this compound, these reactions typically involve the electronic excitation of the π-system upon absorption of ultraviolet light.

[2+2] Photocycloaddition with Other Olefins

The [2+2] photocycloaddition is a characteristic reaction of alkenes and other unsaturated systems, leading to the formation of four-membered rings. This reaction typically proceeds through the excitation of one olefin to its triplet state, which then adds to a ground-state olefin in a stepwise manner via a diradical intermediate. For conjugated dienoates, the reaction can be complex. While [2+2] photocycloadditions are a well-established class of reactions for α,β-unsaturated enones and other conjugated systems, specific examples involving this compound reacting with other olefins are not extensively documented in the surveyed literature. The photochemistry of the closely related sorbic acid and its esters often involves E/Z isomerization or its use as a triplet state quencher rather than cycloaddition.

Addition Reactions to the Conjugated Diene and Ester Functionality

The conjugated system in this compound is susceptible to addition reactions, with electrophiles adding across the double bonds.

Electrophilic Additions to Double Bonds

Electrophilic addition to conjugated dienes like this compound can proceed via two main pathways: 1,2-addition and 1,4-addition. The reaction is initiated by the attack of an electrophile (E⁺) on one of the double bonds, forming a resonance-stabilized allylic carbocation intermediate.

The subsequent attack by a nucleophile (Nu⁻) can occur at either of the two electrophilic carbons of the allylic cation. Attack at the C2 position results in the 1,2-adduct, while attack at the C4 position gives the 1,4-adduct.

1,2-Addition Product: The result of addition across one of the original double bonds.

1,4-Addition Product: The result of addition at the ends of the conjugated system, with the remaining double bond shifting to the C2-C3 position.

The ratio of these products is often dependent on reaction conditions such as temperature. The 1,2-adduct is typically the kinetic product (formed faster at lower temperatures), while the 1,4-adduct is often the thermodynamic product (more stable and favored at higher temperatures). For example, the reaction with hydrogen bromide (HBr) would be expected to yield a mixture of 1,2- and 1,4-addition products.

Hydrogenation for Saturation of Olefinic Bonds

The carbon-carbon double bonds of this compound can be saturated through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction conditions, such as hydrogen pressure and temperature, can be controlled to achieve selective hydrogenation. For a conjugated diene, hydrogenation can yield different products. Partial hydrogenation may lead to a mixture of hexenoate isomers, while complete hydrogenation will saturate both double bonds to yield methyl hexanoate.

The selective hydrogenation of just one of the two double bonds in the conjugated system is challenging but can sometimes be achieved with specialized catalysts or controlled reaction conditions. Generally, the goal of hydrogenation in this context is the complete saturation of the olefinic bonds without reducing the ester functionality.

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Electrophilic Addition | HBr | Mixture of 1,2- and 1,4-adducts |

| Catalytic Hydrogenation | H₂, Pd/C (excess) | Methyl hexanoate |

Reductions of the Ester Group to Alcohols (e.g., LiAlH₄ Reduction)

The reduction of the ester functional group in this compound to a primary alcohol can be effectively achieved using powerful reducing agents such as Lithium Aluminium Hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org LiAlH₄ is a potent source of hydride ions (H⁻) and is widely used for the reduction of esters and carboxylic acids, a reaction that weaker agents like sodium borohydride (NaBH₄) perform slowly, if at all. libretexts.orgpharmaguideline.com

The reaction mechanism involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide (⁻OCH₃) leaving group to form an aldehyde intermediate, hexa-3,5-dienal. This aldehyde is more reactive than the starting ester and is immediately reduced by another hydride equivalent. The second hydride attack on the aldehyde carbonyl carbon generates an alkoxide intermediate. Finally, a workup step with a protic solvent, typically aqueous acid, protonates the alkoxide to yield the primary alcohol, (3E,5E)-hexa-3,5-dien-1-ol. masterorganicchemistry.comadichemistry.com Throughout this process, the conjugated diene system is typically unaffected by LiAlH₄, highlighting the chemoselectivity of this reagent for polar multiple bonds. adichemistry.com

A summary of the reaction conditions is presented below.

| Reagent | Solvent | Temperature | Product |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | Typically low to room temperature | (3E,5E)-hexa-3,5-dien-1-ol |

Isomerization Studies

E-Z Photoisomerization

The conjugated diene structure of this compound allows for E-Z (or trans-cis) isomerization upon exposure to light. This photoisomerization is a photochemical process where the absorption of a photon excites the molecule from its ground state (S₀) to an excited state (S₁). In the excited state, the rotational barrier around the carbon-carbon double bonds is significantly reduced, allowing for rotation to occur. The molecule can then relax back to the ground state as either the E or Z isomer.

The process is reversible, and irradiation of either isomer typically leads to a photostationary state, which is a mixture of the E and Z isomers. The composition of this mixture depends on the excitation wavelength and the quantum yields of the forward and reverse isomerization reactions. For conjugated systems like dienes, the isomerization can be complex, with the possibility of isomerization around either of the double bonds. The specific outcome and selectivity (i.e., which double bond isomerizes) can be influenced by the use of photosensitizers, which can facilitate isomerization through different (e.g., triplet) excited states.

Polymerization Reactions

Radical Alternating Copolymerization with Sulfur Dioxide to Poly(diene sulfone)s

This compound, as a 1,3-diene derivative, can undergo free-radical copolymerization with sulfur dioxide (SO₂). This reaction typically produces poly(diene sulfone)s with a highly alternating structure. rsc.org The polymerization is often initiated at low temperatures, such as -78 °C, using a redox initiating system. rsc.org

The mechanism proceeds via a radical process where the propagating chain end can be either a carbon-centered radical from the diene or a sulfonyl radical from SO₂. The alternating nature of the resulting copolymer arises from the high reactivity of the carbon radical towards SO₂ and the sulfonyl radical towards the diene monomer, while the reactions of a carbon radical with another diene monomer or a sulfonyl radical with another SO₂ molecule are less favorable. For conjugated dienes, the propagation is highly regioselective, typically proceeding via 1,4-addition to the diene system. rsc.org This results in a polymer backbone containing sulfone groups and residual double bonds originating from the C2-C3 position of the original diene monomer.

Group Transfer Polymerization

Group Transfer Polymerization (GTP) is a living polymerization method suitable for acrylic monomers and can be applied to conjugated polyunsaturated esters like this compound. acs.orguobasrah.edu.iq This technique allows for the synthesis of polymers with controlled molecular weight and low polydispersity. uobasrah.edu.iq The polymerization is initiated by a silyl ketene acetal in the presence of a nucleophilic or Lewis acid catalyst. uobasrah.edu.iq

In the case of alkyl sorbates, which are structurally analogous to this compound, GTP proceeds exclusively via a 1,4-addition mechanism. acs.org This regiospecificity leads to a polymer with the ester group as a side chain and a double bond within the polymer backbone. The stereochemistry of the polymerization can be influenced by the choice of catalyst. For instance, organocatalyzed GTP of ethyl sorbate has been shown to produce polymers with varying trans/cis ratios and diastereoselectivity (erythro/threo). acs.orgacs.org

Below is a table summarizing findings from GTP of a related compound, ethyl sorbate. acs.org

| Catalyst System | Polymerization Type | Addition Type | Resulting Polymer Structure |

| t-Bu-P₄ (organocatalyst) | Base-catalyzed GTP | 1,4-addition | Erythro-rich, 82-85% trans content |

| Me₃SiNTf₂ (organocatalyst) | Acid-catalyzed GTP | 1,4-addition | Threo-rich, >96% trans content |

Topochemical Polymerization Mechanisms

Topochemical polymerization occurs when monomers are pre-organized in a crystalline lattice, and the polymerization reaction proceeds within the crystal with minimal displacement of the atoms. This method can produce highly stereoregular and crystalline polymers. Derivatives of sorbic acid, which are structurally similar to this compound, are known to undergo topochemical polymerization.

The reactivity of a monomer in the solid state is dictated by its crystal packing, specifically the alignment and proximity of the reactive double bonds of adjacent molecules. For a 1,3-diene system to polymerize topochemically, the C1 and C4 carbons of neighboring monomers must be positioned within a certain reaction distance (typically less than 4.2 Å). The polymerization is often initiated by external stimuli such as UV or γ-ray irradiation. The resulting polymer chain's stereochemistry is directly controlled by the spatial arrangement of the monomers in the crystal lattice. This precise control can lead to the formation of unique polymer structures that are not accessible through solution polymerization methods.

Transition Metal-Mediated Transformations

The reactivity of this compound is significantly influenced by its interaction with transition metals. These metals can activate and control the molecule's transformations, leading to a range of stereochemically defined products. This section explores the organoiron chemistry and cross-metathesis reactions of this dienoate ester.

Organoiron Chemistry

The complexation of this compound to an iron tricarbonyl fragment, forming tricarbonyl(this compound)iron, dramatically alters its chemical behavior. The iron moiety serves as a versatile control element, enabling highly selective transformations that are otherwise difficult to achieve.

The tricarbonyl(this compound)iron complex can be deprotonated to form an anionic species, which then undergoes highly diastereoselective alkylation. The alkylation of the anion of the title compound with various electrophiles such as iodomethane, benzyl bromide, or allyl bromide proceeds in a highly diastereoselective manner. researchgate.net This high degree of stereocontrol is attributed to the steric hindrance imposed by the bulky tricarbonyliron group, which directs the incoming electrophile to the face opposite the metal fragment.

Table 1: Diastereoselective Alkylation of Tricarbonyl(this compound)iron Anion

| Electrophile | Alkylating Agent | Product | Diastereomeric Excess (%) |

|---|---|---|---|

| Methyl | Iodomethane | Tricarbonyl(methyl 2-methyl-3,5-hexadienoate)iron | >95 |

| Benzyl | Benzyl Bromide | Tricarbonyl(methyl 2-benzyl-3,5-hexadienoate)iron | >95 |

Note: The data presented in this table is illustrative and based on the high diastereoselectivity reported for such reactions.

Oxidatively induced reductive elimination is a key step in many transition metal-mediated carbon-carbon bond formations. marquette.edu This process, which is known to occur with retention of stereochemistry, has been explored in the context of (pentenediyl)iron complexes, which are structurally related to the hexadienoate system. marquette.edu The oxidation of the iron center, for instance from Fe(0) to Fe(II), weakens the metal-ligand bonds and promotes the reductive elimination of the organic fragment, leading to the formation of a new carbon-carbon bond.

In a study on (pentenediyl)iron complexes, oxidation with trimethylamine N-oxide (TMANO) in benzene resulted in a mixture of diastereomeric vinylcyclopropanes. marquette.edu This demonstrates that the choice of oxidant can influence the stereochemical outcome of the reductive elimination. The formation of cyclopropane derivatives through this methodology highlights its potential for constructing complex carbocyclic frameworks.

Table 2: Oxidative Decomplexation of a (Pentenediyl)iron Complex

| Oxidant | Solvent | Temperature (°C) | Products |

|---|---|---|---|

| CAN | DMF | 23 | d-2a (72% E) |

Source: Adapted from research on the oxidative decomplexation of d-1a, a (pentenediyl)iron complex. marquette.edu

The tricarbonyliron group can be viewed as a stereochemical protecting group. By coordinating to one face of the diene system, it effectively blocks that face from attack by reagents. This allows for transformations to occur on the uncomplexed face with high stereocontrol. Subsequently, the iron moiety can be removed under oxidative conditions to liberate the modified organic ligand.

This strategy is particularly valuable for controlling the stereochemistry at positions adjacent to the diene. The diastereoselective alkylation discussed previously is a prime example of this application. The iron complex ensures the formation of a specific stereoisomer, which can then be decomplexed to yield an enantiomerically enriched product.

Cross-Metathesis Reactions

Cross-metathesis is a powerful catalytic reaction for the formation of new carbon-carbon double bonds. organic-chemistry.orgillinois.edu This reaction involves the exchange of alkylidene fragments between two different olefins, typically catalyzed by ruthenium-based complexes like the Grubbs catalysts. organic-chemistry.orgillinois.edu

The cross-metathesis of this compound with a partner olefin would be expected to proceed at the terminal double bond (C5-C6) due to its lower steric hindrance compared to the internal double bond (C3-C4). The efficiency and selectivity of such a reaction would be influenced by the nature of the catalyst and the reaction partner. For instance, studies on sterically hindered olefins have shown that tuning the steric bulk of the N-heterocyclic carbene (NHC) ligand on the ruthenium catalyst significantly impacts the reaction outcome. organic-chemistry.org For the formation of disubstituted olefins, catalysts with less sterically demanding NHC ligands, such as those bearing N-tolyl groups, have been shown to be more efficient. organic-chemistry.org

Table 3: Catalyst Efficiency in Cross-Metathesis of Sterically Hindered Olefins

| Catalyst | NHC Ligand | Yield (%) in Allylic Benzoate Cross-Metathesis |

|---|---|---|

| Catalyst 1 | Phosphine-containing | 38 |

| Catalyst 2 | N-mesityl | 59 |

Source: Adapted from a study on the cross-metathesis of sterically hindered olefins. organic-chemistry.org

This data suggests that for a successful cross-metathesis involving this compound, a catalyst with a less bulky NHC ligand might be preferable to maximize the yield of the desired cross-coupled product.

Applications of Methyl 3,5 Hexadienoate in Advanced Organic Synthesis

Versatility as a Building Block for Complex Molecules

Methyl 3,5-hexadienoate's utility as a building block stems from the reactivity of its conjugated diene and ester functionalities. The diene system readily participates in cycloaddition reactions, such as the Diels-Alder reaction, providing a powerful tool for the construction of cyclic and polycyclic frameworks. Furthermore, the ester group can be easily modified or can influence the stereochemical outcome of reactions at other positions of the molecule.

The strategic placement of the double bonds in this compound allows for selective transformations. For instance, complexation with a tricarbonyliron(0) group, [Fe(CO)₃], protects the diene from unwanted reactions while activating it for specific nucleophilic additions. This strategy has been instrumental in controlling stereochemistry and enabling the synthesis of complex targets. The resulting (diene)Fe(CO)₃ complexes are stable and can be manipulated to introduce new functional groups with high diastereoselectivity. researchgate.netresearchgate.net Subsequent oxidative decomplexation removes the iron moiety, revealing the modified diene. marquette.edu

This strategic utility is highlighted in its application for creating intricate molecules. evitachem.commolport.comlookchem.com The ability to undergo various transformations makes it a valuable component in the synthesis of complex organic structures. researchgate.netgoogle.com

Total Synthesis of Natural Products Incorporating Hexadienoate Moieties

The structural motif of a hexadienoate is present in numerous biologically active natural products. Consequently, this compound and its derivatives have been employed as key starting materials or intermediates in the total synthesis of these complex molecules.

Synthesis of Aristocularine Alkaloids

While direct application of this compound in the synthesis of Aristocularine alkaloids is not extensively documented in the provided context, the general strategies involving the construction of complex nitrogen-containing ring systems are relevant. nih.gov The synthesis of various alkaloid skeletons often relies on the creation of specific carbocyclic and heterocyclic frameworks. researchgate.netnih.govbeilstein-journals.org Methodologies like cyclopropanation/ring-opening/iminium cyclization (CRI reaction) on tryptamine (B22526) derivatives have been developed to assemble indoline (B122111) alkaloid skeletons, which share structural complexities with other alkaloid families. nih.gov These syntheses often involve the creation of polycyclic systems where the strategic introduction of functional groups is key. uva.nl

Synthesis of Ambruticin (B1664839)

This compound has been a key component in the synthesis of ambruticin, a potent antifungal agent. nih.govrsc.org Specifically, the C9–C16 segment of ambruticin has been synthesized utilizing organoiron methodology starting from a derivative of this compound. marquette.eduarkat-usa.org The synthesis involves the use of tricarbonyl(this compound)iron complexes. marquette.eduarkat-usa.org Reaction of a (1-methoxycarbonylpentadienyl)iron(1+) cation, derived from the hexadienoate complex, with nucleophiles leads to the formation of vinylcyclopropanecarboxylates. core.ac.uk These vinylcyclopropanes are crucial intermediates that, through olefin cross-metathesis, are elaborated into the desired C9–C16 segment of ambruticin. marquette.educore.ac.uk This approach demonstrates the power of using the hexadienoate framework to construct complex acyclic and cyclopropyl-containing fragments of natural products.

Synthesis of Protomycinolide IV

The synthesis of Protomycinolide IV, a 16-membered macrolide, has also benefited from the use of this compound. marquette.edu A synthetic strategy was developed that relies on an Fe(CO)₃ moiety to control carbon-carbon bond formation. marquette.edu Specifically, the C10–C17 segment of Protomycinolide IV was prepared in a highly diastereoselective manner starting from (this compound)Fe(CO)₃. marquette.edu The alkylation of (this compound)Fe(CO)₃ has been studied as a model for the preparation of this natural product. researchgate.netresearchgate.net

Synthesis of Quassin Analogues

In the realm of quassinoid synthesis, this compound has played a crucial role. The total synthesis of d,l-Quassin, a major constituent of quassia wood, features a Lewis acid-catalyzed intermolecular Diels-Alder reaction between a dienophile and ethyl (E)-4-methyl-3,5-hexadienoate. researchgate.netucl.ac.uk This cycloaddition step is pivotal in constructing the core carbocyclic skeleton of the quassinoid. researchgate.netucl.ac.uk Similarly, in the synthesis of BCD-ring tricyclic quassinoid analogues, ethyl 3,5-hexadienoate was reacted with a 3,5-disubstituted o-quinone to form a Diels-Alder adduct, which was then converted to the target analogues. datapdf.comlookchem.com

Preparation of Key Synthetic Intermediates and Chiral Segments

Beyond its direct incorporation into natural product skeletons, this compound is a valuable starting material for the preparation of versatile synthetic intermediates and chiral building blocks. The ability to introduce chirality and functional groups in a controlled manner makes it a powerful tool for asymmetric synthesis.

The tricarbonyliron complex of this compound can be resolved into its enantiomers, providing access to optically active building blocks. researchgate.netresearchgate.netarkat-usa.org These planar chiral scaffolds have been utilized in the asymmetric synthesis of various molecules. arkat-usa.org For example, the enantiomers of tricarbonyl(methyl 6-oxo-2,4-hexadienoate)iron have been used to synthesize the C9–C16 segment of ambruticin. arkat-usa.org

Furthermore, stereocontrolled reactions on derivatives of this compound can lead to the formation of chiral α-amino acids. For instance, a stereocontrolled 1,3-nitrogen migration has been used to synthesize Troc-protected 2-amino-(E)-3,5-hexadienoic acid with high enantiomeric excess. nih.govdicp.ac.cn This demonstrates the potential of using the hexadienoate backbone to access non-proteinogenic amino acids, which are important components of many pharmaceuticals.

Precursors for Functional Polymers and Specialty Chemicals

The conjugated diene system of this compound makes it an excellent monomer for the synthesis of functional polymers. One notable application is in the radical alternating copolymerization with sulfur dioxide to produce poly(diene sulfone)s. researchgate.netresearchgate.netlookchem.com Research has shown that this compound, which possesses both an alkylene spacer and a terminal diene structure, is particularly suitable for yielding high-molecular-weight copolymers in high yields. researchgate.net While these poly(diene sulfone)s initially exhibit low thermal stability, their properties can be significantly enhanced through hydrogenation of the double bonds in the polymer backbone, which suppresses depolymerization and increases thermal stability. researchgate.netmdpi.com

Furthermore, this compound can be readily transformed into other valuable monomers. For instance, its reduction using reagents like lithium aluminum hydride (LiAlH₄) yields (3E)-hexa-3,5-dien-1-ol. This alcohol, with its terminal hydroxyl group and conjugated diene system, is a valuable precursor in its own right for various polymerization reactions and in the broader field of organic synthesis.

The reactivity of this compound in cycloaddition reactions, particularly the Diels-Alder reaction, opens avenues for the synthesis of a wide range of specialty chemicals. wikipedia.orgnih.gov The dienophilic nature of one of its double bonds allows for the construction of six-membered rings with controlled stereochemistry, a foundational strategy in the synthesis of complex cyclic systems. wikipedia.org These reactions can be catalyzed to achieve high selectivity and yield, providing access to a diverse array of molecular architectures. nih.gov

| Application Area | Reaction Type | Product | Key Findings | References |

| Functional Polymers | Radical Alternating Copolymerization | Poly(diene sulfone)s | Suitable for high-molecular-weight copolymer formation; thermal stability improved by hydrogenation. | researchgate.netresearchgate.netlookchem.commdpi.com |

| Polymer Precursors | Reduction | (3E)-hexa-3,5-dien-1-ol | A valuable monomer and intermediate in organic and polymer chemistry. | |

| Specialty Chemicals | Diels-Alder Reaction | Substituted cyclohexene (B86901) derivatives | Efficient method for constructing complex cyclic systems with controlled stereochemistry. | wikipedia.orgnih.gov |

Intermediate in the Synthesis of Biologically Active Substances (e.g., Pheromones, Fungicides)

This compound and its derivatives are crucial intermediates in the synthesis of various biologically active compounds, including insect pheromones and fungicides. The specific arrangement of double bonds and the ester functionality allow for stereoselective modifications to produce complex target molecules.

A notable example is the synthesis of the sex pheromone of the grapevine moth (Lobesia botrana). A derivative, (E)-2-isopropyl-5-methyl-3,5-hexadienoate, serves as a key synthetic intermediate for producing (E)-2-isopropyl-5-methyl-3,5-hexadienyl acetate, a component of the moth's sex pheromone. google.com This synthesis highlights the utility of the hexadienoate scaffold in constructing insect attractants used in pest management strategies. slu.sewitasek.com

In the realm of agrochemicals, this compound and related structures show potential as precursors for fungicides. For instance, methyl 2,4-hexadienoate has demonstrated antifungal properties. researchgate.net While direct synthesis of commercial fungicides from this compound is not extensively documented in readily available literature, the structural motif of a substituted hexadienoic acid methyl ester is present in the strobilurin class of fungicides. google.comthegoodscentscompany.comdrugfuture.com Strobilurins, such as Strobilurin A and Strobilurin B, are potent antifungal agents that inhibit mitochondrial respiration in fungi. drugfuture.comnih.gov The synthesis of strobilurin analogues often involves the construction of a similar polyene ester backbone, suggesting that this compound could serve as a valuable starting material or intermediate in the development of new fungicidal compounds. niscpr.res.inlew.ronih.gov

| Biologically Active Substance | Target Compound/Class | Role of this compound Derivative | Significance | References |

| Insect Pheromone | Grapevine Moth Sex Pheromone | Synthetic intermediate ((E)-2-isopropyl-5-methyl-3,5-hexadienoate) | Used in the production of insect attractants for pest control. | google.comslu.sewitasek.com |

| Fungicide | Strobilurin Analogues | Potential precursor due to structural similarity to the hexadienoic acid methyl ester core. | Development of new antifungal agents for crop protection. | researchgate.netgoogle.comthegoodscentscompany.comdrugfuture.comnih.govniscpr.res.inlew.ronih.gov |

Theoretical and Computational Investigations on Methyl 3,5 Hexadienoate

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, offering predictions about their reactivity. For methyl 3,5-hexadienoate, DFT calculations can be employed to identify the most probable sites for chemical attack. By calculating properties such as electron density distribution, electrostatic potential maps, and bond dissociation energies, a detailed picture of the molecule's reactive nature can be constructed.

Electrostatic potential maps, for instance, highlight regions of high and low electron density. In this compound, the conjugated diene system and the carbonyl group are key areas of interest. The oxygen atom of the carbonyl group is expected to be a region of high electron density (nucleophilic), making it a likely site for interaction with electrophiles. Conversely, the carbon atom of the carbonyl group would be electron-deficient (electrophilic) and susceptible to nucleophilic attack. The conjugated π-system of the diene will also exhibit regions of varying electron density, influencing its reactivity in pericyclic reactions.

Bond dissociation energies (BDEs) calculated using DFT can pinpoint the weakest bonds in the molecule, indicating sites that are prone to cleavage during a reaction. This is particularly useful for understanding thermal decomposition or photochemical reactions.

Table 1: Illustrative DFT-Calculated Properties for Identifying Reactive Sites in this compound

| Molecular Site | Calculated Mulliken Charge (a.u.) | Electrostatic Potential (kcal/mol) | Predicted Reactivity |

| Carbonyl Oxygen | -0.65 | -45.2 | Nucleophilic/Protonation site |

| Carbonyl Carbon | +0.78 | +55.8 | Electrophilic site |

| C3 Carbon | -0.21 | -15.3 | Nucleophilic/Electrophilic attack in diene |

| C5 Carbon | -0.19 | -12.1 | Nucleophilic/Electrophilic attack in diene |

Note: The data in this table is illustrative and based on typical values for similar functional groups, as specific DFT studies on this compound are not extensively documented in publicly available literature.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry for predicting the outcomes of reactions, particularly pericyclic reactions like the Diels-Alder reaction, in which conjugated dienes like this compound can participate. numberanalytics.com FMO theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.com

The energy and spatial distribution of the HOMO and LUMO of this compound are crucial for determining its reactivity and the regioselectivity of its reactions. For instance, in a Diels-Alder reaction, the interaction between the diene's HOMO and the dienophile's LUMO (or vice versa) dictates the reaction's feasibility and the orientation of the reactants, which in turn determines the structure of the product. The relative sizes of the orbital coefficients on the terminal carbons of the diene in the HOMO and LUMO will determine the preferred regiochemical outcome of the cycloaddition.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data for this compound

| Orbital | Energy (eV) | Key Atomic Contributions | Implication for Reactivity |

| HOMO | -9.8 | C3, C4, C5, C6 (π-system) | Nucleophilic character of the diene |

| LUMO | -0.5 | C1 (carbonyl), C2, C3 (π-system) | Electrophilic character of the ester |

| HOMO-LUMO Gap | 9.3 eV | - | Indicator of kinetic stability |

Note: The data presented here is illustrative. The actual energy values and orbital contributions would be determined through specific quantum chemical calculations.

Mechanistic Pathway Elucidation

Computational chemistry allows for the detailed study of reaction mechanisms by modeling the transition states and calculating the energetics of a reaction pathway. For reactions involving this compound, such as Diels-Alder cycloadditions or nucleophilic additions to the carbonyl group, computational modeling can provide invaluable insights.

By employing methods like DFT, it is possible to locate the transition state structure for a given reaction, which represents the highest energy point along the reaction coordinate. The geometry of the transition state provides clues about the mechanism, such as whether bonds are breaking and forming in a concerted or stepwise manner. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape or conformation of a molecule can significantly influence its reactivity. This compound has several rotatable single bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable conformers (lowest energy) and the energy barriers between them. researchgate.netpdx.edu

Molecular mechanics or quantum mechanical methods can be used to perform a systematic search of the conformational space. The results of such an analysis can reveal the preferred shape of the molecule in its ground state, which is crucial for understanding how it will interact with other molecules.

Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms in a molecule over time. cresset-group.com An MD simulation can provide a dynamic picture of the conformational flexibility of this compound, showing how it samples different conformations at a given temperature. rsc.org This can be particularly important for understanding how the molecule behaves in solution and how its shape might adapt upon approaching a reactant or a catalyst. brunel.ac.uk

Future Research Directions and Emerging Trends

Development of Novel Catalytic Transformations

The unique structure of methyl 3,5-hexadienoate, featuring a conjugated diene system and an ester group, makes it a prime candidate for a variety of catalytic transformations. Research is actively exploring new catalysts and reaction pathways to selectively functionalize this molecule.

A significant area of development is in olefin metathesis . Cross-metathesis reactions involving methyl (2Z,4E)-hexadienoate and various terminal alkenes have been shown to produce substituted (2Z,4E)-dienyl esters with good yields and high stereoselectivity. nih.gov These reactions are effectively promoted by second-generation Grubbs-Hoveyda catalysts. nih.gov Research has demonstrated that the Z-geometry of the spectator double bond is retained, while the newly formed double bond is predominantly the E-isomer. nih.gov This methodology has been applied in the synthesis of fragments for potent anti-cancer agents like (−)-dictyostatin. nih.gov

Another promising frontier is the use of organometallic complexes to control reactivity. Tricarbonyl iron complexes, for instance, can serve as a protecting group for the diene system, preventing isomerization during subsequent chemical modifications, such as esterification. marquette.edu This approach allows for stereocontrolled syntheses that would otherwise be challenging. marquette.edu Research in this area focuses on developing new metal-ligand systems for more efficient and selective transformations, including their application in the synthesis of complex natural products. marquette.edumarquette.edu

Catalytic hydrogenation is also a key area of investigation for producing partially or fully saturated esters. Studies on the hydrogenation of related hexadienoic acid methyl esters over supported metal catalysts like Palladium (Pd), Platinum (Pt), and Rhodium (Rh) have shown that palladium is highly active and selective for producing monoolefinic esters such as methyl 2-hexenoate and methyl 3-hexenoate as primary intermediates. researchgate.netresearchgate.net Future work aims to develop catalysts with even greater selectivity towards specific double bond reduction, enabling precise control over the final product structure.

Table 1: Overview of Novel Catalytic Transformations for Methyl Hexadienoate Derivatives

| Transformation Type | Catalyst System | Key Findings / Products | Reference |

|---|---|---|---|

| Ene-diene Cross Metathesis | Grubbs-Hoveyda II (GH-II) | Yields substituted (2Z,4E)-dienyl esters; retains Z-geometry of the spectator alkene. Products are precursors for complex molecules. | nih.gov |

| Olefin Cross-Metathesis | (PCy₃)₂Cl₂Ru=CHPh | Used in the synthesis of alkenylcyclopropane segments for natural product synthesis (e.g., ambruticin). | marquette.edu |

| Diene Protection & Functionalization | Tricarbonyl Iron [Fe(CO)₃] | Protects the diene from isomerization during esterification, enabling stereocontrolled synthesis of complex macrolides. | marquette.edu |

| Selective Hydrogenation | Palladium on Carbon (Pd/C) | Found to be the most active and selective catalyst for producing monoolefinic methyl hexenoates from methyl 2,4-hexadienoate. | researchgate.netresearchgate.net |

Green Chemistry Approaches to Synthesis

In line with the growing emphasis on sustainability, significant research efforts are being directed towards developing greener synthetic routes for this compound and its parent acid. pandawainstitute.comwhiterose.ac.uk These approaches prioritize the use of renewable feedstocks, biocatalysis, and environmentally benign reaction conditions.

One major trend is the production of the precursor, 2,4-hexadienoic acid (sorbic acid), from renewable resources . google.com Traditionally derived from petroleum-based feedstocks, methods are now being developed to produce it from biomass-derived platform chemicals like 4-hydroxy-6-methyl-2-pyrone (B586867) (HMP), which can be obtained from glucose through fermentation. google.com The conversion involves catalytic hydrogenation and dehydration steps, offering a bio-renewable platform for this important chemical. google.comgoogle.com The resulting acid can then be esterified to yield methyl hexadienoate.

Biocatalysis represents another cornerstone of green synthesis in this area. The use of enzymes and whole-cell systems offers a pathway to perform chemical transformations under mild, aqueous conditions. uniovi.es For example, research has shown that fungi can be used for the biocatalysed reduction of 2,4-hexadienoic acid and its methyl ester to the corresponding alcohol. polimi.it Furthermore, Baeyer-Villiger monooxygenases (BVMOs) are being identified as highly efficient biocatalysts for the oxidation of ketones to esters, a technology that could be adapted for the synthesis of precursors to this compound from bio-based starting materials like levulinic acid derivatives. nih.gov

Table 2: Comparison of Synthesis Approaches

| Aspect | Traditional Approach | Green Chemistry Approach | Reference |

|---|---|---|---|

| Feedstock | Petroleum-based (e.g., from crotonaldehyde (B89634) and ketene) | Biomass-derived (e.g., glucose, fats, oils) | google.comabiosus.org |

| Catalysis | Often relies on heavy metal catalysts and harsh conditions. | Biocatalysts (enzymes, whole cells) or heterogeneous catalysts under milder conditions. | google.compolimi.it |

| Solvents/Conditions | Often requires organic solvents and high temperatures/pressures. | Aqueous media, solvent-free conditions, or green solvents at lower temperatures. | pandawainstitute.compolimi.it |

| Key Intermediates | Petrochemical derivatives. | Bio-platform molecules like 4-hydroxy-6-methyl-2-pyrone (HMP). | google.com |

Advanced Functional Material Development

The conjugated diene structure of this compound makes it an attractive monomer for the synthesis of advanced polymers with tailored properties. Research is focused on leveraging its reactivity to create materials for specialized applications.

A key area of development is the use of this compound (MH) in radical alternating copolymerization . It has been identified as a suitable monomer for copolymerization with sulfur dioxide to produce high-molecular-weight poly(diene sulfone)s. researchgate.net The presence of both an alkylene spacer and a terminal diene structure in MH contributes to its high copolymerization reactivity. researchgate.netresearchgate.net The resulting polymers possess unique thermal and optical properties, which can be tuned by modifying the ester substituent. researchgate.net This opens up possibilities for creating functional materials for optical or electronic applications.

The incorporation of diene esters into polymer backbones is also being explored to develop materials with specific photophysical characteristics. acs.org While not focused exclusively on this compound, studies on similar pentadienoate and hexadienoate monomers demonstrate that their polymerization can yield materials with controlled conformational rigidity and fluorescence properties, useful for creating probes and sensors. acs.org

Furthermore, the principles of topochemical polymerization , where the packing of monomers in a crystal lattice dictates the structure of the resulting polymer, present an exciting future direction. rsc.org 1,3-diene-based monomers can undergo topochemical 1,4-polymerization to form highly ordered, crystalline polymers. rsc.org Designing derivatives of this compound that self-assemble into suitable crystal packing arrangements could lead to the synthesis of novel, highly structured polymers with anisotropic properties for applications in electronics and materials science. rsc.org

Table 3: Polymerization of this compound (MH)

| Polymerization Type | Comonomer | Resulting Polymer | Key Properties & Potential Applications | Reference |

|---|---|---|---|---|

| Radical Alternating Copolymerization | Sulfur Dioxide (SO₂) | Poly(this compound-alt-sulfone) | High molecular weight; specific thermal and optical properties. Potential for functional optical or electronic materials. | researchgate.net |

Q & A

Basic: What are the recommended synthetic routes for Methyl 3,5-hexadienoate, and how can purity be validated?

This compound can be synthesized via esterification of 3,5-hexadienoic acid with methanol under acid catalysis. Alternative methods include cross-coupling reactions using palladium catalysts for stereoselective control. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm absence of isomers like methyl 2,4-hexadienoate . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to distinguish between conjugated diene systems (e.g., 3,5 vs. 2,4 positions) .

Basic: How should researchers handle and store this compound to ensure stability?

Store the compound in airtight, amber-glass containers under inert gas (e.g., argon) at –20°C to minimize oxidation. Avoid exposure to heat (>30°C), moisture, and incompatible materials like strong acids/alkalis or oxidizing agents, which may trigger polymerization or decomposition . Stability under these conditions is inferred from analogous dienoate esters, though hazardous decomposition products remain uncharacterized for this specific compound .

Advanced: How can contradictions in spectral data (e.g., NMR or IR) for this compound be resolved?

Discrepancies in NMR chemical shifts may arise from solvent effects, impurities, or isomerization. Cross-validate with 2D NMR techniques (COSY, HSQC) to confirm coupling patterns and assign stereochemistry. Infrared (IR) absorption bands for conjugated esters (C=O stretch ~1720 cm⁻¹; C=C ~1600 cm⁻¹) should align with computational simulations (e.g., DFT) for verification . If inconsistencies persist, compare with literature data for structurally similar compounds (e.g., methyl sorbate) and confirm via X-ray crystallography if feasible .

Advanced: What experimental design strategies optimize reaction yields in studies involving this compound?

Employ design of experiments (DoE) to systematically vary parameters like temperature, catalyst loading, and solvent polarity. For kinetic studies, use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track diene conjugation stability. Statistical tools (e.g., ANOVA) help identify significant factors, while response surface methodology (RSM) models nonlinear interactions. Document raw data in appendices and highlight processed results (e.g., turnover frequencies) in the main text .

Advanced: How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity with dienophiles. Compare activation energies for endo vs. exo transition states. Validate models experimentally using kinetic isotope effects (KIE) or substituent electronic probes. Computational results should align with experimental NMR kinetics (e.g., NOE correlations for stereochemistry) .

Methodological: What protocols ensure reproducibility in spectroscopic characterization of this compound?

- NMR: Use deuterated solvents (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard. Acquire spectra at 25°C to minimize temperature-induced shifts.

- MS: Employ electron ionization (EI) at 70 eV for fragmentation patterns consistent with NIST reference libraries .

- UV-Vis: Measure λmax in hexane to avoid solvent interference (~230–250 nm for conjugated dienes).

Document instrument parameters (e.g., magnet strength, scan numbers) in appendices to enable replication .

Methodological: How should researchers address gaps in toxicological data for this compound?

Conduct acute toxicity assays (e.g., OECD Test Guideline 423) using rodent models, prioritizing dermal and inhalation exposure due to the compound’s volatility. For in vitro studies, use human cell lines (e.g., HepG2) to assess hepatotoxicity. Cross-reference safety data from structurally related esters (e.g., methyl acrylate) while noting limitations in extrapolation .

Data Presentation: What are best practices for reporting large datasets from kinetic studies of this compound?

- Raw Data: Include in appendices as .csv files or tables, specifying measurement intervals and instrument precision .

- Processed Data: Use main-text figures (e.g., Arrhenius plots) with error bars representing standard deviations.

- Metadata: Document environmental conditions (humidity, temperature) and calibration protocols for analytical instruments .

Research Gaps: What unresolved questions exist regarding the photochemical behavior of this compound?

The compound’s susceptibility to [2+2] cycloaddition under UV light remains unstudied. Proposed experiments:

- Irradiate solutions in quartz cells under controlled wavelengths (254–365 nm).

- Monitor product formation via GC-MS and compare with computational predictions of excited-state reactivity .

Advanced: How can isotopic labeling elucidate metabolic pathways of this compound in biological systems?

Synthesize ¹³C-labeled analogs at the ester carbonyl or diene positions. Track metabolites using LC-MS/MS in hepatocyte incubations. Compare fragmentation patterns with unlabeled controls to identify biotransformation products (e.g., hydrolyzed acids or glutathione adducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.